Oxirane, 2-(1-methylethenyl)-3-nitro-
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Overview
Description
Oxirane, 2-(1-methylethenyl)-3-nitro- is an organic compound with a unique structure that includes an oxirane ring, a nitro group, and an isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(1-methylethenyl)-3-nitro- typically involves the epoxidation of alkenes followed by nitration. One common method is the epoxidation of 2-(1-methylethenyl)-1-propene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of Oxirane, 2-(1-methylethenyl)-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(1-methylethenyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can open the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Oxirane, 2-(1-methylethenyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Oxirane, 2-(1-methylethenyl)-3-nitro- involves its reactivity due to the presence of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the nitro group can participate in redox reactions. These functional groups make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Oxirane, ethyl-: Similar structure but lacks the nitro group.
Oxirane, (1-methylethyl)-: Similar structure but lacks the nitro group.
Oxirane, 2-methyl-2-(1-methylethyl)-: Similar structure but lacks the nitro group.
Properties
CAS No. |
62907-70-4 |
---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2-nitro-3-prop-1-en-2-yloxirane |
InChI |
InChI=1S/C5H7NO3/c1-3(2)4-5(9-4)6(7)8/h4-5H,1H2,2H3 |
InChI Key |
WCEOHHDJNYHYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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